

Ethyl (4-methoxybenzyl)carbamate chemical properties

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Compound of Interest

Compound Name:	<i>Ethyl (4-methoxybenzyl)carbamate</i>
Cat. No.:	B2614094

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An In-depth Technical Guide to **Ethyl (4-methoxybenzyl)carbamate**

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, reactivity, and potential applications of **Ethyl (4-methoxybenzyl)carbamate**. As a key structural motif and versatile synthetic intermediate, understanding its characteristics is paramount for its effective utilization in complex organic synthesis and medicinal chemistry. This document is structured to provide not just data, but also the scientific rationale behind experimental design and interpretation, reflecting the insights of a senior application scientist.

Core Chemical Identity and Physicochemical Properties

Ethyl (4-methoxybenzyl)carbamate, also known as ethyl N-[4-methoxyphenyl]methyl]carbamate, is a carbamate derivative featuring a 4-methoxybenzyl (PMB) group attached to the nitrogen atom.^[1] The presence of the ethyl ester and the PMB group imparts specific reactivity and stability characteristics, making it a subject of interest in synthetic chemistry.

Key Identifiers and Properties

A summary of the fundamental properties of **Ethyl (4-methoxybenzyl)carbamate** is presented below. These data are essential for reaction planning, purification, and analytical characterization.

Property	Value	Source
CAS Number	35573-36-5	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1]
Molecular Weight	209.24 g/mol	[1]
Appearance	Expected to be a white to off-white solid	Inferred from similar carbamates [3]
Melting Point	Not widely reported; similar carbamates are solids at room temp.	[3]
Boiling Point	Not widely reported	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and sparingly soluble in water.	Inferred from structure

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated public spectrum for this specific compound is not readily available, the expected spectral data can be reliably predicted based on its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

- Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm ($-\text{CH}_3$) and a quartet integrating to 2H around δ 4.1 ppm ($-\text{OCH}_2-$).
 - Methoxy Group: A sharp singlet integrating to 3H at approximately δ 3.8 ppm ($-\text{OCH}_3$).
 - Benzyl Group: A doublet or singlet integrating to 2H around δ 4.3 ppm for the benzylic protons ($\text{Ar}-\text{CH}_2-\text{N}$). The coupling may be observed with the N-H proton.
 - Aromatic Protons: Two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group are expected around δ 6.8-6.9 ppm, and the protons ortho to the benzyl group around δ 7.2-7.3 ppm.
 - Carbamate N-H: A broad singlet or triplet (depending on coupling) around δ 5.0-5.5 ppm.
- ^{13}C NMR: The carbon spectrum will complement the proton data.
 - Ethyl Group: Signals around δ 14 ppm ($-\text{CH}_3$) and δ 61 ppm ($-\text{OCH}_2-$).
 - Methoxy Group: A signal around δ 55 ppm.
 - Benzyl Group: A signal for the benzylic carbon at approximately δ 45-50 ppm.
 - Aromatic Carbons: Four signals are expected: $\sim\delta$ 114 ppm (C-ortho to OMe), $\sim\delta$ 129 ppm (C-ortho to CH_2), $\sim\delta$ 130 ppm (quaternary C-ipso to CH_2), and $\sim\delta$ 159 ppm (quaternary C-ipso to OMe).
 - Carbamate Carbonyl: A characteristic signal in the downfield region, typically around δ 156 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of **Ethyl (4-methoxybenzyl)carbamate** is expected to exhibit the following characteristic absorption bands.[4][5]

- N-H Stretch: A moderate to sharp band around $3300\text{-}3400\text{ cm}^{-1}$.
- C-H Stretch (Aromatic/Aliphatic): Multiple bands in the $2850\text{-}3100\text{ cm}^{-1}$ region.

- C=O Stretch (Carbonyl): A strong, sharp absorption band between 1690-1720 cm⁻¹. This is a hallmark of the carbamate group.[4]
- C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and ether linkages.

Mass Spectrometry (MS)

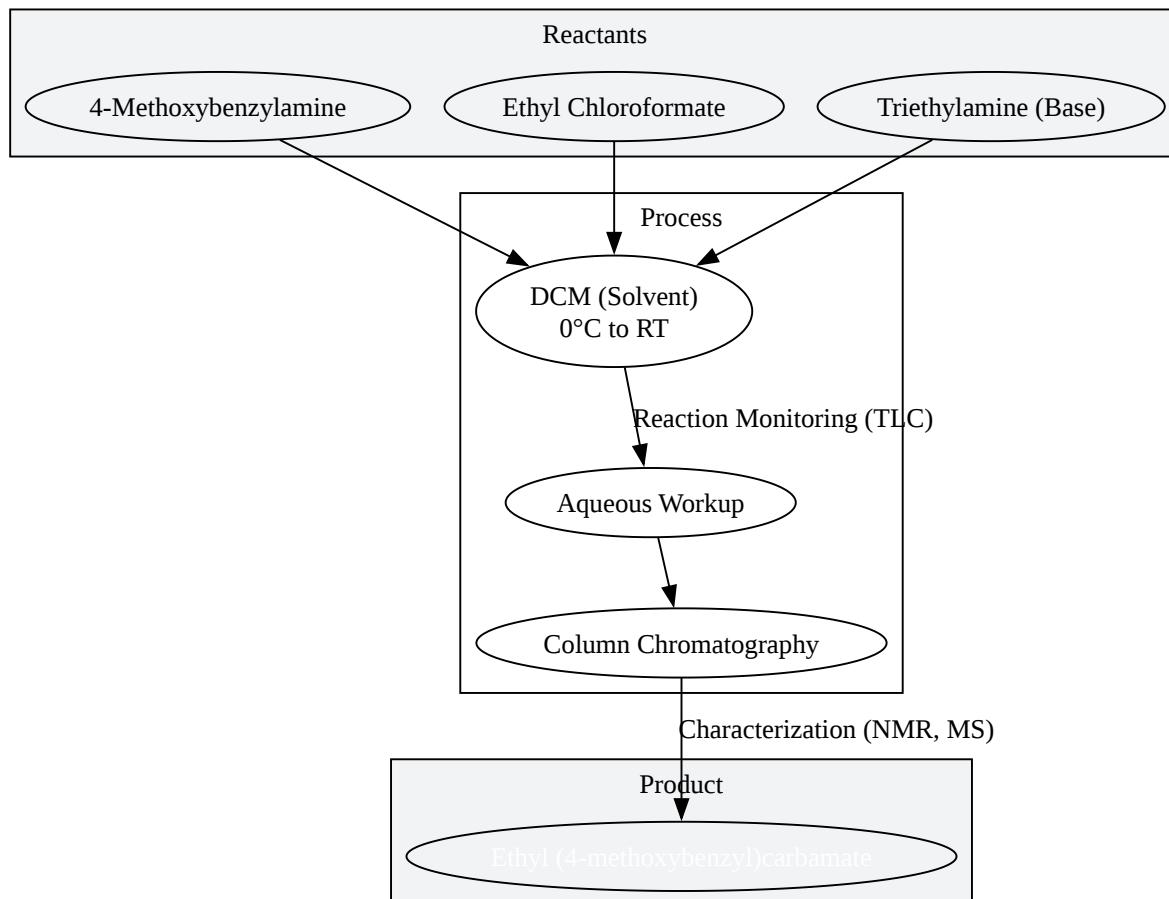
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

- Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 209 or 210, respectively.
- Key Fragments: A prominent fragment is expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺), formed by cleavage of the benzylic C-N bond. Other fragments may arise from the loss of the ethoxy group (–OC₂H₅) or subsequent fragmentation of the aromatic ring.

Synthesis and Purification Protocol

The synthesis of **Ethyl (4-methoxybenzyl)carbamate** can be achieved through several reliable methods. A common and efficient approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate. This protocol is designed to be self-validating, with clear checkpoints for monitoring and purification.

Reaction Scheme



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Caption: Synthetic workflow for **Ethyl (4-methoxybenzyl)carbamate**.

Step-by-Step Experimental Protocol

Materials:

- 4-Methoxybenzylamine

- Ethyl chloroformate
- Triethylamine (Et_3N), distilled
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for eluent

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 4-methoxybenzylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
- Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.
- Addition of Electrophile: While stirring at 0°C , add ethyl chloroformate (1.1 eq) dropwise to the solution over 15-20 minutes. Causality: Slow, cold addition is crucial to control the exothermicity of the acylation reaction and prevent the formation of side products.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product is expected to have a higher R_f value than the starting amine.
- Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO_3 solution (to remove residual acid), and brine.

- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) is typically effective for eluting the pure product.
- Final Product: Combine the pure fractions (identified by TLC), and remove the solvent in *vacuo* to yield **Ethyl (4-methoxybenzyl)carbamate** as a pure solid or viscous oil. Confirm identity and purity using the analytical methods described in Section 2.

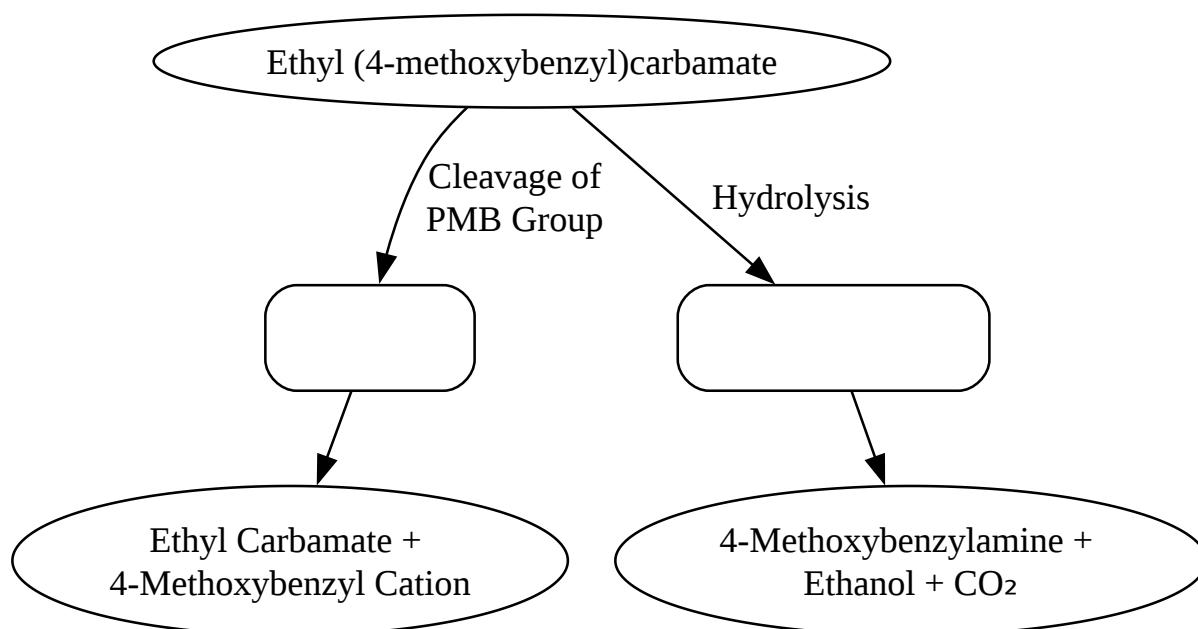
Reactivity, Stability, and Mechanistic Considerations

The carbamate functional group is a hybrid of an ester and an amide, and its reactivity reflects this. The 4-methoxybenzyl (PMB) group also confers specific properties, particularly its susceptibility to cleavage under certain conditions.

Hydrolytic Stability

Carbamates are generally more stable to hydrolysis than esters but less stable than amides.^[6]

- Basic Conditions: Under strong basic conditions, the carbamate can undergo hydrolysis via an E1cB-like mechanism for monosubstituted carbamates, proceeding through an isocyanate intermediate.^[6]
- Acidic Conditions: The PMB group is known to be an acid-labile protecting group.^[7] Strong acidic conditions (e.g., trifluoroacetic acid, TFA) can cleave the benzyl-nitrogen bond to release the parent carbamate or amine, proceeding via a stable 4-methoxybenzyl cation. This property is highly valuable in multi-step synthesis.^[7]



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Use as a Protecting Group

The 4-methoxybenzyl group is a widely used protecting group for amines. [7] Its introduction as a carbamate provides a stable, crystalline derivative that is resistant to many reaction conditions but can be removed selectively. The cleavage with agents like TFA or oxidative reagents (e.g., DDQ) makes it orthogonal to many other protecting groups, a critical consideration in complex molecule synthesis.

Applications in Research and Drug Development

The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [6] It functions as a stable, non-basic amide isostere that can engage in hydrogen bonding interactions with biological targets.

- **Enzyme Inhibition:** Carbamates are known to act as covalent inhibitors of serine hydrolases, where they carbamoylate the active site serine residue. [8][9] This mechanism is central to the action of drugs targeting enzymes like acetylcholinesterase or fatty acid amide hydrolase (FAAH). [9][10]* **Synthetic Intermediate:** **Ethyl (4-methoxybenzyl)carbamate** serves as a versatile building block. The PMB-protected nitrogen allows for further functionalization at other sites of a molecule, with the option for late-stage deprotection.

- Prodrugs: The carbamate linkage is sometimes employed in prodrug strategies to mask a phenol or alcohol, improving stability and pharmacokinetic properties. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl (4-methoxybenzyl)carbamate** is not widely available, precautions should be based on the general class of carbamates and benzyl derivatives. Ethyl carbamate itself is classified as a Group 2A carcinogen, "probably carcinogenic to humans". [3][11]

- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [12][13]* Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [12] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids/bases.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [13]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

Ethyl (4-methoxybenzyl)carbamate is a compound with significant utility in organic synthesis and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly the stability of the carbamate core and the acid-lability of the PMB protecting group. A thorough understanding of its spectroscopic properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential as a synthetic intermediate for the development of novel chemical entities.

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